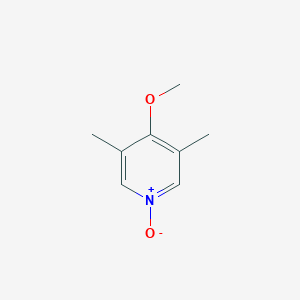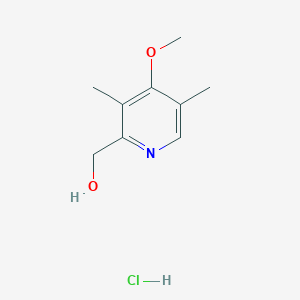
5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic acid, also known as TFB-TBOA, is a potent and selective blocker of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the brain, and their dysfunction has been implicated in numerous neurological disorders. TFB-TBOA has been extensively studied for its potential as a research tool in the field of neuroscience.
Mechanism of Action
5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid acts as a non-competitive inhibitor of EAATs, binding to the transporter protein and preventing the uptake of glutamate into cells. This leads to an increase in extracellular glutamate levels and can result in excitotoxicity, a process in which excessive glutamate signaling causes damage to neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase extracellular glutamate levels, reduce seizure threshold, and impair spatial learning and memory. It has also been shown to have neuroprotective effects in some models of stroke.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid is its potency and selectivity for EAATs, making it a useful tool for studying the role of glutamate transporters in neurological disorders. However, its non-competitive mechanism of action can make it difficult to interpret results, as it can lead to complex changes in glutamate signaling. Additionally, this compound is not suitable for use in vivo due to its poor blood-brain barrier permeability.
Future Directions
There are several areas of future research that could be pursued using 5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid. These include:
1. Investigating the role of EAATs in neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Developing more potent and selective inhibitors of EAATs for use as therapeutic agents.
3. Studying the effects of glutamate transport inhibition on synaptic plasticity and learning and memory.
4. Investigating the role of EAATs in the development and progression of epilepsy.
5. Developing new methods for delivering EAAT inhibitors to the brain to overcome the blood-brain barrier.
Synthesis Methods
5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid can be synthesized using a multi-step process starting with 2,2,2-trifluoroethyl 4-formylbenzoate and phenylmagnesium bromide. The resulting intermediate is then reacted with 2-(bromomethyl)phenol to yield this compound.
Scientific Research Applications
5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid has been used extensively in research to study the role of EAATs in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has also been used to investigate the physiological and biochemical effects of glutamate transport inhibition.
properties
IUPAC Name |
5-phenylmethoxy-2-(2,2,2-trifluoroethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O4/c17-16(18,19)10-23-14-7-6-12(8-13(14)15(20)21)22-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSBHOYRGBFVKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)



![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)




![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B123286.png)
